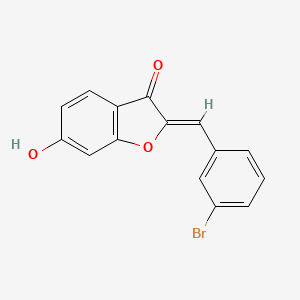
(2Z)-2-(3-bromobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-(3-bromobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields including medicine, agriculture, and industry.
Mecanismo De Acción
The exact mechanism of action of (2Z)-2-(3-bromobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is not fully understood. However, it has been suggested that its anti-cancer properties may be due to its ability to induce apoptosis (programmed cell death) in cancer cells. Its anti-inflammatory and antioxidant properties may be due to its ability to inhibit the production of inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. In cancer cells, it can inhibit cell proliferation and induce apoptosis. Inflammatory cytokine production can be inhibited, leading to reduced inflammation. Reactive oxygen species can be scavenged, leading to reduced oxidative stress. In insects, it can cause paralysis and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2Z)-2-(3-bromobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one in lab experiments is its relatively low toxicity compared to other compounds with similar properties. It is also relatively stable and can be stored for long periods of time. However, its solubility in water is limited, which can make it difficult to work with in aqueous environments. Its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
For research include investigating its anti-cancer properties, exploring its potential use as a natural pesticide, and further studying its use in industry.
Métodos De Síntesis
(2Z)-2-(3-bromobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one can be synthesized through a multi-step process that involves the reaction of 3-bromobenzaldehyde with 2-hydroxybenzaldehyde in the presence of a base catalyst. The resulting intermediate is then subjected to a cyclization reaction to form the final product. This synthesis method has been optimized and can be carried out on a large scale, making it suitable for industrial production.
Aplicaciones Científicas De Investigación
(2Z)-2-(3-bromobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one has been studied for its potential applications in various fields. In medicine, it has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory and antioxidant properties. In agriculture, it has been shown to have insecticidal properties and can be used as a natural pesticide. In industry, it has been studied for its potential use as a dye and in the production of polymers.
Propiedades
IUPAC Name |
(2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO3/c16-10-3-1-2-9(6-10)7-14-15(18)12-5-4-11(17)8-13(12)19-14/h1-8,17H/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCRISAAVHEYBU-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide](/img/structure/B2621505.png)
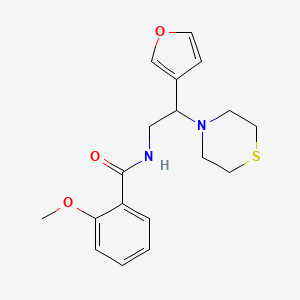
![9-(4-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2621511.png)
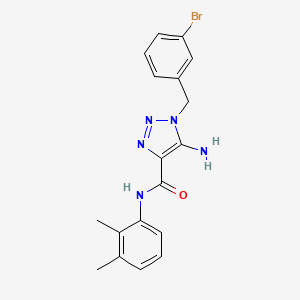
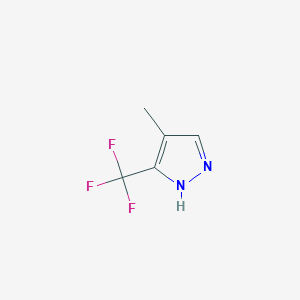
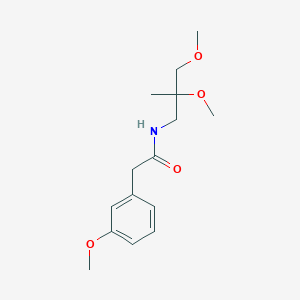
![2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one hydrochloride](/img/structure/B2621516.png)
![2-(2,4-dichlorophenoxy)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2621517.png)
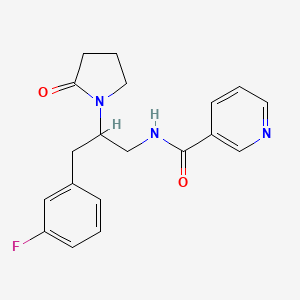
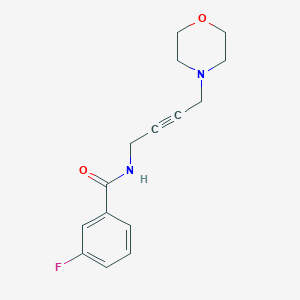
![N-(2-(dimethylamino)-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2621520.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-hydroxy-4-(methoxymethyl)piperidin-1-yl]acetamide](/img/structure/B2621522.png)
![2-{[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}butanoic acid](/img/structure/B2621525.png)
![(2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2621526.png)